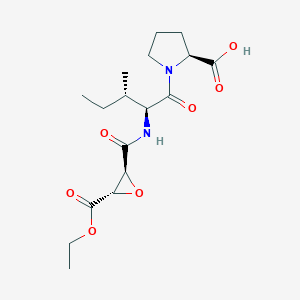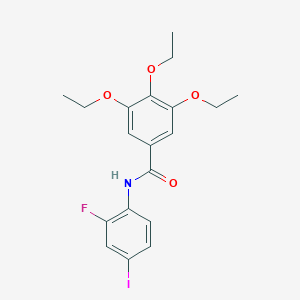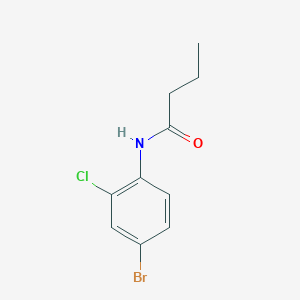
5-(2-Bromovinyl)-2'-deoxy-4'-thiouridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(2-Bromovinyl)-2'-deoxy-4'-thiouridine (BrUTP) is a modified nucleotide that has been widely used in scientific research for various applications. BrUTP is a uridine analog that contains a sulfur atom in the 4'-position of the ribose ring and a bromine atom in the 2-position of the vinyl group. This modification provides BrUTP with unique properties that make it a valuable tool for studying RNA transcription and processing.
Mecanismo De Acción
5-(2-Bromovinyl)-2'-deoxy-4'-thiouridine is incorporated into RNA during transcription by RNA polymerase. The bromine atom in the 2-position of the vinyl group can form a covalent bond with the active site of RNA polymerase, which allows for efficient incorporation of 5-(2-Bromovinyl)-2'-deoxy-4'-thiouridine into RNA. The sulfur atom in the 4'-position of the ribose ring can also form a hydrogen bond with the phosphate backbone of RNA, which stabilizes the RNA structure.
Biochemical and Physiological Effects:
5-(2-Bromovinyl)-2'-deoxy-4'-thiouridine has been shown to have minimal effects on RNA transcription and processing, making it a useful tool for studying RNA dynamics. However, high concentrations of 5-(2-Bromovinyl)-2'-deoxy-4'-thiouridine can inhibit RNA polymerase activity and affect RNA stability. Therefore, it is important to use appropriate concentrations of 5-(2-Bromovinyl)-2'-deoxy-4'-thiouridine in experiments.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 5-(2-Bromovinyl)-2'-deoxy-4'-thiouridine is its ability to label RNA in live cells without affecting RNA transcription and processing. This allows for the study of RNA dynamics in real-time. However, 5-(2-Bromovinyl)-2'-deoxy-4'-thiouridine labeling is limited by the availability of RNA polymerase, which can vary depending on the cell type and experimental conditions.
Direcciones Futuras
There are several future directions for the use of 5-(2-Bromovinyl)-2'-deoxy-4'-thiouridine in scientific research. One direction is the development of new labeling techniques that allow for the specific labeling of RNA subpopulations. Another direction is the use of 5-(2-Bromovinyl)-2'-deoxy-4'-thiouridine in combination with other labeling techniques to study RNA-protein interactions. Additionally, 5-(2-Bromovinyl)-2'-deoxy-4'-thiouridine can be used in combination with other modified nucleotides to study RNA structure and function.
Métodos De Síntesis
5-(2-Bromovinyl)-2'-deoxy-4'-thiouridine can be synthesized through a multistep process that involves the modification of uridine. The first step involves the protection of the 5'-hydroxyl group of uridine with a tert-butyldimethylsilyl (TBDMS) group. The second step involves the bromination of the 2-position of the vinyl group using N-bromosuccinimide (NBS). The third step involves the removal of the TBDMS group using tetrabutylammonium fluoride (TBAF) to yield 5-(2-Bromovinyl)-2'-deoxy-4'-thiouridine.
Aplicaciones Científicas De Investigación
5-(2-Bromovinyl)-2'-deoxy-4'-thiouridine has been used extensively in scientific research for various applications. One of the most common applications is in RNA labeling and imaging. 5-(2-Bromovinyl)-2'-deoxy-4'-thiouridine can be incorporated into RNA during transcription, and the labeled RNA can be visualized using fluorescence microscopy. This technique has been used to study RNA localization, trafficking, and turnover.
Propiedades
Número CAS |
134699-93-7 |
|---|---|
Nombre del producto |
5-(2-Bromovinyl)-2'-deoxy-4'-thiouridine |
Fórmula molecular |
C11H13BrN2O4S |
Peso molecular |
349.2 g/mol |
Nombre IUPAC |
5-[(E)-2-bromoethenyl]-1-[4-hydroxy-5-(hydroxymethyl)thiolan-2-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C11H13BrN2O4S/c12-2-1-6-4-14(11(18)13-10(6)17)9-3-7(16)8(5-15)19-9/h1-2,4,7-9,15-16H,3,5H2,(H,13,17,18)/b2-1+ |
Clave InChI |
MHIWAWLDGNOCRU-OWOJBTEDSA-N |
SMILES isomérico |
C1C(C(SC1N2C=C(C(=O)NC2=O)/C=C/Br)CO)O |
SMILES |
C1C(C(SC1N2C=C(C(=O)NC2=O)C=CBr)CO)O |
SMILES canónico |
C1C(C(SC1N2C=C(C(=O)NC2=O)C=CBr)CO)O |
Sinónimos |
(E)-5-(2-bromovinyl)-2'-deoxy-4'-thiouridine 5-(2-bromovinyl)-2'-deoxy-4'-thiouridine S-BVDU |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![N-(4-{[(2-chlorophenoxy)acetyl]amino}-2-methoxyphenyl)-2-furamide](/img/structure/B236701.png)
![2-methoxy-3-methyl-N-[4-(propanoylamino)phenyl]benzamide](/img/structure/B236702.png)

![N-{4-[(4-cyano-2-fluorobenzoyl)amino]phenyl}-2-thiophenecarboxamide](/img/structure/B236706.png)
![3-[3,5-Dihydroxy-6-methyl-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-5-hydroxy-2-(4-methoxyphenyl)-8-(3-methylbut-2-enyl)-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B236711.png)


![N-{4-[(2-fluorobenzoyl)amino]phenyl}-1-benzofuran-2-carboxamide](/img/structure/B236752.png)
![4-isobutoxy-N-[2-(4-morpholinyl)phenyl]benzamide](/img/structure/B236756.png)
![2-(4-chlorophenoxy)-2-methyl-N-[2-methyl-4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]propanamide](/img/structure/B236762.png)
